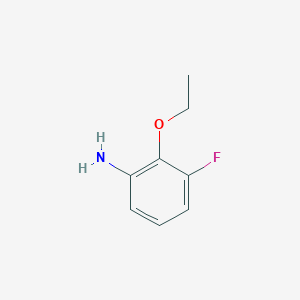

2-Ethoxy-3-fluoroaniline

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethoxy-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSINSNMTZBJSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601309178 | |

| Record name | 2-Ethoxy-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233958-47-8 | |

| Record name | 2-Ethoxy-3-fluorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-3-fluorobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601309178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Ethoxy 3 Fluoroaniline and Its Derivatives

Foundational Synthetic Approaches to Substituted Anilines

The initial formation of the substituted aniline (B41778) core can be achieved through several well-established organic chemistry reactions. These methods provide the basic framework upon which further modifications can be made.

Classical Aromatic Nitration and Subsequent Reduction Strategies

A cornerstone of aniline synthesis is the nitration of an aromatic ring followed by the reduction of the nitro group. youtube.comchemguide.co.uk This two-step process is a versatile method for introducing a nitrogen-containing functional group onto a benzene (B151609) ring.

The nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). youtube.comchemguide.co.uk The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the electrophilic aromatic substitution reaction. youtube.com The temperature of the reaction is carefully controlled, often kept below 50°C, to prevent multiple nitrations of the benzene ring. chemguide.co.uk

Once the nitro group is in place, it can be reduced to an amino group (–NH₂) through various methods. youtube.comyoutube.com Common reducing agents include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C). youtube.comyoutube.com While effective, this method can sometimes lead to the reduction of other functional groups, such as halides, if present on the aromatic ring. youtube.com

Metal-Acid Systems: A mixture of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), and a strong acid like hydrochloric acid (HCl) is a classic and reliable method for nitro group reduction. chemguide.co.ukchemistrysteps.com

Stannous Chloride (SnCl₂): This is a milder reducing agent that is often used in an ethanol (B145695) solvent. youtube.com

For the synthesis of a precursor to 2-Ethoxy-3-fluoroaniline, one might start with a difluorobenzene derivative. Nitration would introduce the nitro group, which is then reduced to the aniline.

Halogen-Fluorine Exchange Reactions (Halex) on Nitroaromatic Precursors

The Halex reaction is a powerful tool for introducing fluorine atoms into aromatic rings, particularly those activated by electron-withdrawing groups like a nitro group. researchgate.net This nucleophilic aromatic substitution reaction involves the displacement of a halogen atom (typically chlorine or bromine) by a fluoride (B91410) ion.

The reaction is often carried out using a fluoride salt, such as potassium fluoride (KF), in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The presence of the nitro group ortho or para to the halogen being displaced significantly facilitates the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

In the context of synthesizing a precursor to this compound, a dichloronitrobenzene or dibromonitrobenzene could be subjected to a Halex reaction to replace one of the halogens with fluorine. Subsequent reduction of the nitro group would then yield a fluoroaniline (B8554772) derivative.

Hofmann Rearrangement and Related Amide Degradation Pathways

The Hofmann rearrangement, also known as the Hofmann degradation, provides a method for converting a primary amide into a primary amine with one fewer carbon atom. chemistrylearner.comchemistwizards.com This reaction is particularly useful for synthesizing anilines from benzamides.

The reaction is typically carried out by treating the primary amide with a halogen (bromine or chlorine) and a strong base, such as sodium hydroxide. chemistrylearner.com The key intermediate in this reaction is an isocyanate, which is then hydrolyzed to the amine and carbon dioxide. chemistrylearner.comyoutube.com

This pathway could be employed in the synthesis of a substituted aniline by starting with a correspondingly substituted benzamide (B126). For instance, a fluorinated and ethoxylated benzamide could be subjected to the Hofmann rearrangement to directly yield the desired this compound.

Strategies for Introducing the Ethoxy Moiety

Once a suitable fluoroaniline or a precursor is synthesized, the next critical step is the introduction of the ethoxy group (–OCH₂CH₃) at the desired position.

Williamson Ether Synthesis in Fluorinated Aromatic Systems

The Williamson ether synthesis is a classic and widely used method for forming ethers. wikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing this compound, this reaction would typically involve a fluorinated phenol (B47542) derivative.

The first step is the deprotonation of the hydroxyl group of the fluorinated phenol using a base to form the more nucleophilic phenoxide ion. This phenoxide can then react with an ethyl halide, such as ethyl bromide or ethyl iodide, to form the desired ethoxy group on the aromatic ring. fluorine1.ru

The efficiency of the Williamson ether synthesis can be influenced by the nature of the aromatic ring. The presence of electron-withdrawing groups, such as the fluorine atom, can affect the nucleophilicity of the phenoxide.

Palladium-Catalyzed Ethoxylation and Fluoroethoxylation Reactions

Modern synthetic chemistry offers powerful palladium-catalyzed cross-coupling reactions for the formation of C–O bonds, providing an alternative to the classical Williamson ether synthesis. These methods can be particularly useful for constructing aryl ethers.

Palladium catalysts, in conjunction with appropriate ligands, can facilitate the coupling of an aryl halide or triflate with an alcohol. In the synthesis of this compound, a bromo- or iodo-substituted fluoroaniline could be coupled with ethanol in the presence of a palladium catalyst and a base.

Recent advancements have also led to the development of methods for fluoroalkoxylation, which can introduce groups like the 2,2,2-trifluoroethoxy group. nih.gov While not directly producing the ethoxy group, these methods highlight the versatility of palladium catalysis in forming C–O bonds with fluorinated substituents.

Nucleophilic Aromatic Substitution with Alkoxides on Activated Arenes

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly for introducing nucleophiles like alkoxides to form aryl ethers. nih.govchemistrysteps.com This reaction class is distinct from electrophilic substitutions, as it requires the aromatic ring to be electron-deficient. chemistrysteps.com The SNAr mechanism typically proceeds via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov

For the synthesis of an ethoxy-substituted aniline, this strategy involves the reaction of an activated fluoroarene with an ethoxide source. The activation of the aromatic ring is crucial and is achieved by the presence of strong electron-withdrawing groups (EWGs), such as a nitro group (NO₂), positioned ortho or para to the leaving group (e.g., a halogen). chemistrysteps.comnih.gov The EWG stabilizes the negative charge of the Meisenheimer complex, thereby lowering the activation energy of the reaction. chemistrysteps.com In the context of synthesizing precursors to this compound, a plausible route involves using a di-halogenated nitrobenzene (B124822), where one halogen can be selectively displaced by ethoxide due to electronic activation by the nitro group.

Table 1: Key Requirements for SNAr with Alkoxides

| Component | Requirement | Rationale |

|---|---|---|

| Substrate | Aromatic ring with a good leaving group (e.g., F, Cl). | The leaving group is displaced by the nucleophile. Fluorine is often an excellent leaving group in SNAr. chemistrysteps.com |

| Activation | At least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. | To make the ring susceptible to nucleophilic attack and stabilize the intermediate Meisenheimer complex. chemistrysteps.comnih.gov |

| Nucleophile | A strong nucleophile, such as sodium ethoxide (NaOEt) or potassium ethoxide (KOEt). | To attack the electron-deficient aromatic ring. |

| Solvent | A polar aprotic solvent (e.g., DMSO, DMF) is often used. | To dissolve the reactants and facilitate the reaction. |

Strategies for Introducing the Fluorine Moiety

The incorporation of fluorine into organic molecules can significantly alter their biological and physicochemical properties, making the development of fluorination methods a key area of research. rsc.orgdaneshyari.com Fluoroanilines, in particular, are important building blocks for numerous bioactive products. daneshyari.com Various strategies have been developed to introduce fluorine onto an aniline scaffold, ranging from direct fluorination to more complex multi-step sequences.

Direct Fluorination Techniques

Direct fluorination involves the use of elemental fluorine (F₂) or other electrophilic fluorinating agents. However, the high reactivity of F₂ presents a significant challenge, often leading to non-selective reactions and degradation of the substrate. daneshyari.com To control this reactivity, specific conditions have been developed.

One effective method for the direct fluorination of anilines involves performing the reaction in a strong acidic medium, such as triflic acid. daneshyari.com In this environment, the aniline's amino group is protonated, forming an ammonium (B1175870) substituent. This positively charged group acts as a strong deactivating, meta-directing group through an inductive electron-withdrawing effect. daneshyari.com Consequently, the electrophilic fluorination occurs predominantly at the meta-position relative to the amino group, preventing oxidation of the amine itself. daneshyari.com

Table 2: Direct Fluorination of Aniline in Strong Acid

| Parameter | Details |

|---|---|

| Substrate | Aniline or substituted anilines. |

| Reagent | Diluted elemental fluorine (e.g., 10:90 F₂/N₂). |

| Solvent/Medium | Strong acids such as triflic acid (TfOH) or sulfuric acid (H₂SO₄). daneshyari.com |

| Key Feature | Protonation of the amino group to form -NH₃⁺. |

| Regioselectivity | Predominantly meta-fluorination due to the inductive effect of the ammonium group. daneshyari.com |

Nucleophilic Radiofluorination for [¹⁸F]Fluoroarene Synthesis

The fluorine-18 (B77423) (¹⁸F) isotope is the most frequently used radionuclide for clinical Positron Emission Tomography (PET) imaging, owing to its convenient half-life and high positron yield. nih.gov Developing methods for the rapid and efficient incorporation of [¹⁸F]fluoride into organic molecules is therefore of critical importance. Direct radiofluorination of electron-rich arenes, such as anilines, via traditional nucleophilic substitution is often challenging. researchgate.net

A practical method to overcome this involves a two-step process where the aniline is first converted into a more suitable precursor, an N-arylsydnone. nih.govnih.gov N-arylsydnones are stable, easy-to-handle mesoionic compounds. nih.govresearchgate.net These precursors facilitate direct and regioselective nucleophilic radiofluorination with [¹⁸F]fluoride, yielding the desired [¹⁸F]fluoroarene. nih.govnih.gov This methodology shows broad functional group tolerance and is compatible with automated radiochemistry synthesis modules, making it valuable for preparing ¹⁸F-labeled peptides and other biomolecules. nih.gov

Difluoroalkylation of Anilines via Photoinduced Methods

While not a direct method for synthesizing this compound, the difluoroalkylation of anilines is a relevant strategy for creating fluorinated derivatives. Recent interest has focused on sustainable and mild protocols, with photoinduced methods emerging as a powerful tool. rsc.orgresearchgate.net These techniques avoid the use of transition metals and operate under mild conditions. rsc.orgacs.org

Two prominent photoinduced strategies include:

Organophotocatalysis : This approach uses an organic photocatalyst, such as Eosin Y, under visible light irradiation to generate a difluoroacetate (B1230586) radical (·CF₂CO₂Et) from a precursor like ethyl difluoroiodoacetate. acs.org This radical then reacts with the aniline. This method works well for electron-rich anilines. acs.org

Electron Donor-Acceptor (EDA) Complex Formation : An alternative strategy involves the formation of an EDA complex between the aniline (the donor) and a difluoroalkylating agent (the acceptor), such as ethyl difluoroiodoacetate or difluoroalkyl bromides. rsc.orgacs.orgrsc.org Simple photoexcitation of this complex with visible light initiates a single electron transfer, generating the necessary radical species to drive the difluoroalkylation, often with high efficiency. rsc.orgacs.org

Table 3: Comparison of Photoinduced Difluoroalkylation Methods for Anilines

| Method | Catalyst/Initiator | Reagent Example | Key Intermediate |

|---|---|---|---|

| Organophotocatalysis | Eosin Y (organic photocatalyst). acs.org | Ethyl difluoroiodoacetate. acs.org | ·CF₂CO₂Et radical. acs.org |

| EDA Complex | None (catalyst-free). rsc.orgrsc.org | Ethyl difluoroiodoacetate or Bromodifluoroacetate. rsc.orgacs.org | Aniline radical cation and difluoroalkyl radical. rsc.org |

Convergent Synthetic Strategies for this compound

Convergent synthesis is an approach where separate fragments of a target molecule are synthesized independently before being coupled together in the final stages. For a multi-substituted aromatic compound like this compound, a convergent strategy often relies on the sequential functionalization of a simpler aromatic starting material.

Sequential Functionalization of Aromatic Rings

This strategy involves the stepwise introduction of substituents onto an aromatic ring, where the order of reactions is critical to ensure the correct regiochemistry. A common industrial approach for preparing fluorinated anilines involves a halogen-exchange (halex) reaction on a corresponding chloronitrobenzene, followed by the reduction of the nitro group. google.comgoogle.com

A hypothetical, yet plausible, sequence for this compound could start from a precursor like 2,3-dichloronitrobenzene. The synthesis would proceed through a series of carefully chosen steps:

Nucleophilic Aromatic Substitution (SNAr) : Selective substitution of one chlorine atom with sodium ethoxide. The chlorine at the 2-position is more activated by the nitro group and would likely be replaced first.

Halogen-Exchange (Halex) Reaction : Substitution of the remaining chlorine atom with fluoride using an ionic fluoride source like potassium fluoride. This step can be challenging and may require high temperatures or phase-transfer catalysts.

Reduction of the Nitro Group : The final step is the reduction of the nitro group to an amine, typically accomplished through catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) or with reducing agents like tin(II) chloride. google.com

The success of such a sequence hinges on the differential reactivity of the positions on the aromatic ring, which is governed by the electronic effects of the substituents present at each stage.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,3-Dichloronitrobenzene |

| 2-Bromo-3-fluoroaniline |

| 3-Chloro-2-fluoroaniline |

| 4-iodoaniline |

| Aniline |

| Bromodifluoroacetate |

| Cyclohexylamine |

| Eosin Y |

| Ethyl difluoroiodoacetate |

| Fluoroanilines |

| meta-fluoroaniline |

| N-arylsydnone |

| Triflic acid |

| Sodium ethoxide |

| Potassium ethoxide |

| Tin(II) chloride |

| Potassium fluoride |

| N-methylaniline |

| ortho-chlorofluorobenzene |

| 2,4-difluoroaniline |

| 2,4-dichloronitrobenzene |

| 2,6-difluoroaniline |

| 3-chloro-2,4-difluoronitrobenzene |

| p-fluoroaniline |

| p-halonitrobenzenes |

Cross-Coupling Reactions for C-O and C-F Bond Formation

The construction of C-O (ether) and C-F (fluoro) bonds is pivotal in the synthesis of this compound. While direct fluorination and etherification of an aniline precursor can be challenging, cross-coupling reactions offer a versatile and efficient alternative. These reactions typically involve the use of a transition metal catalyst, most commonly palladium or copper, to facilitate the formation of the desired bonds.

One plausible and widely utilized method for the formation of the C-N bond in aniline synthesis is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is a powerful tool for constructing carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. In a potential synthesis of this compound, a key intermediate would be a difluoro- or chloro-substituted ethoxybenzene. For instance, the reaction could involve the amination of 1-ethoxy-2,3-difluorobenzene or 1-chloro-2-ethoxy-3-fluorobenzene with an ammonia (B1221849) equivalent or a protected amine. The choice of ligand is crucial for the efficiency of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to promote the catalytic cycle.

Another important cross-coupling strategy is the Ullmann condensation , which is a copper-catalyzed reaction. Historically, Ullmann reactions required harsh conditions, such as high temperatures. However, modern modifications using ligands like diamines or phenanthroline have made this method more practical for laboratory and industrial synthesis. The Goldberg reaction, a variation of the Ullmann condensation, is specifically used for the formation of C-N bonds. This reaction could be employed to couple an amine with an appropriately substituted aryl halide to form the aniline derivative.

The formation of the C-F bond often relies on nucleophilic aromatic substitution (SNAr) reactions where a fluoride ion displaces a suitable leaving group on the aromatic ring. For instance, a precursor like 2-ethoxy-3-nitroaniline (B1183069) could potentially be synthesized and then the nitro group could be transformed into a fluorine atom via the Balz-Schiemann reaction, which involves diazotization followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt.

| Reaction Type | Catalyst/Reagent | Key Features | Potential Application for this compound |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligands | Mild reaction conditions, broad substrate scope. | Amination of 1-ethoxy-2,3-difluorobenzene. |

| Ullmann Condensation (Goldberg Reaction) | Copper catalyst, often with ligands | Cost-effective metal catalyst, suitable for C-N bond formation. | Coupling of an amine with a substituted 2-ethoxy-3-halobenzene. |

| Nucleophilic Aromatic Substitution (SNAr) | Fluoride source (e.g., KF, CsF) | Requires an electron-deficient aromatic ring. | Fluorination of a precursor with a good leaving group at the 3-position. |

| Balz-Schiemann Reaction | HBF4, followed by heating | Classic method for introducing fluorine into an aromatic ring. | Conversion of a 2-ethoxy-3-amino precursor to the fluoro derivative. |

Advanced Synthetic Techniques and Methodological Innovations

To improve efficiency, yield, and sustainability, modern organic synthesis has embraced advanced techniques. These methodologies offer significant advantages over traditional synthetic routes.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. In the context of synthesizing substituted anilines, microwave heating can be applied to various reaction types, including cross-coupling reactions and nucleophilic aromatic substitutions.

For example, a microwave-assisted Buchwald-Hartwig amination or Ullmann condensation could significantly expedite the synthesis of this compound. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to faster reaction rates. A study on the synthesis of fluoro-substituted quinoxaline (B1680401) derivatives demonstrated that a hydrolysis step that took one hour by conventional heating could be completed in just five minutes using a microwave oven at 320 watts orientjchem.org. Similarly, a cyclization reaction time was reduced from one hour to 90 seconds under microwave irradiation orientjchem.org. These examples highlight the potential for significant time savings in the synthesis of complex aromatic compounds.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time (Hydrolysis) | 1 hour | 5 minutes | orientjchem.org |

| Reaction Time (Cyclization) | 1 hour | 90 seconds | orientjchem.org |

| Reaction Time (Amine Substitution) | 14 hours | 1 hour | orientjchem.org |

Transition Metal-Mediated (Hetero)arene Functionalization

Transition metal-catalyzed C-H bond functionalization represents a paradigm shift in organic synthesis, allowing for the direct conversion of C-H bonds into new functional groups. This approach is highly atom-economical and can simplify synthetic routes by avoiding the need for pre-functionalized starting materials.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pharmaceuticals and fine chemicals, there is a growing emphasis on developing more environmentally benign methods.

For the synthesis of this compound, green chemistry approaches could include the use of:

Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or supercritical fluids.

Catalytic Reactions: Utilizing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste.

Energy Efficiency: Employing energy-efficient techniques like microwave synthesis to reduce energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

One potential green approach for aniline synthesis involves the catalytic hydrogenation of nitroaromatics. For instance, the synthesis of fluoroanilines can be achieved through the catalytic hydrogenation of fluorinated nitrobenzene compounds google.com. This method is often cleaner and more efficient than stoichiometric reductions.

Synthetic Challenges and Regioselectivity Control

The synthesis of polysubstituted aromatic compounds like this compound is often complicated by challenges in controlling the regioselectivity of the reactions. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming groups.

Directing Effects of Ethoxy and Amino Groups on Aromatic Substitution

In electrophilic aromatic substitution reactions, both the ethoxy (-OEt) and amino (-NH2) groups are strong activating groups and are ortho, para-directors. This is due to their ability to donate electron density to the aromatic ring through resonance. The lone pair of electrons on the oxygen or nitrogen atom can be delocalized into the ring, stabilizing the arenium ion intermediate formed during the substitution at the ortho and para positions.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the situation is different. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups. The ethoxy and amino groups are electron-donating and would therefore deactivate the ring towards nucleophilic attack. However, the fluorine atom is an electron-withdrawing group via induction and can activate the ring for SNAr, particularly at the positions ortho and para to it.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect (Electrophilic Substitution) | Directing Effect (Electrophilic Substitution) |

| -OEt (Ethoxy) | Electron-withdrawing | Electron-donating (strong) | Activating | ortho, para |

| -NH2 (Amino) | Electron-withdrawing | Electron-donating (strong) | Activating | ortho, para |

| -F (Fluoro) | Electron-withdrawing (strong) | Electron-donating (weak) | Deactivating | ortho, para |

Ortho- and Meta-Fluorination Control

Controlling the position of fluorination on the aniline ring is the most critical challenge in the synthesis of this compound. The final arrangement of substituents—with the amino (or protected amino) and ethoxy groups in a 1,2-relationship and the fluorine atom at the 3-position—means the fluorine is ortho to the amino group and meta to the ethoxy group. This specific regiochemistry is achieved by leveraging the directing effects of the substituents during an electrophilic aromatic substitution reaction.

Both the acetamido (-NHCOCH₃) and ethoxy (-OC₂H₅) groups are activating, ortho-, para-directors. When fluorinating the intermediate, 2-ethoxyacetanilide, these groups direct the incoming electrophile (F⁺) to specific positions on the ring.

The acetamido group directs ortho and para. The para position is already occupied by the ethoxy group. Therefore, it strongly directs the fluorination to the ortho positions (positions 3 and 5 relative to the ethoxy group).

The ethoxy group also directs ortho and para. Its ortho positions are 3 and 1 (occupied by the acetamido group), and its para position is 5.

The combined effect is a strong activation of positions 3 and 5 for fluorination. The desired product is the 3-fluoro isomer. Achieving selectivity for the 3-position over the 5-position depends on the relative directing power of the two groups and steric hindrance. The acetamido group is generally a more powerful ortho-director than the ethoxy group, which favors fluorination at position 3.

The choice of fluorinating agent and reaction conditions can also influence the ratio of isomers. Electrophilic fluorinating agents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI) are commonly employed for such transformations. mdpi.comthieme-connect.de In some cases, transition-metal-catalyzed C-H activation methods, for instance using palladium, can provide high regioselectivity for ortho-fluorination directed by a specific functional group. nih.gov

Table 1: Influence of Directing Groups on Electrophilic Aromatic Fluorination

| Starting Material Skeleton | Directing Group(s) | Major Product(s) | Rationale |

|---|---|---|---|

| Acetanilide | -NHCOCH₃ (ortho, para-director) | ortho-Fluoroacetanilide and para-Fluoroacetanilide | The acetamido group activates the positions ortho and para to itself for electrophilic attack. |

| Anisole | -OCH₃ (ortho, para-director) | ortho-Fluoroanisole and para-Fluoroanisole | The methoxy (B1213986) group activates the positions ortho and para to itself. |

| Nitrobenzene | -NO₂ (meta-director) | meta-Fluoronitrobenzene | The nitro group is deactivating and directs incoming electrophiles to the meta position. lumenlearning.com |

Overcoming Side Reactions and Optimizing Yields

Key Challenges and Optimization Strategies:

Regioisomer Formation: The primary side reaction during the fluorination of 2-ethoxyacetanilide is the formation of the undesired 2-ethoxy-5-fluoroacetanilide isomer.

Optimization: Fine-tuning the reaction conditions can improve the isomeric ratio. This includes adjusting the temperature, solvent polarity, and the choice of electrophilic fluorinating reagent. Slower reaction rates at lower temperatures often favor the formation of the thermodynamically more stable product or enhance the selectivity based on the directing group's influence.

Poly-fluorination: The presence of two activating groups (-NHCOCH₃ and -OC₂H₅) increases the electron density of the aromatic ring, making it susceptible to further fluorination, which would yield difluoro- or trifluoro- derivatives.

Optimization: This can be controlled by careful stoichiometry, using only a slight excess (e.g., 1.0 to 1.2 equivalents) of the fluorinating agent. Adding the fluorinating agent slowly to the reaction mixture can also help maintain a low concentration, disfavoring multiple substitutions.

Incomplete Reactions or Degradation: Both the fluorination and the final deprotection (hydrolysis) steps may not proceed to completion or could lead to degradation of the starting material or product if conditions are too harsh.

Optimization: For the hydrolysis of the acetanilide, conditions must be carefully controlled. Acidic or basic hydrolysis is typically used. The choice of acid or base, its concentration, reaction temperature, and time must be optimized to ensure complete removal of the acetyl group without causing cleavage of the ether linkage or other degradation pathways. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.

Purification Losses: The presence of side products, particularly the 5-fluoro isomer, can make purification challenging and lead to significant loss of the desired product.

Optimization: Developing an effective purification protocol, such as column chromatography or recrystallization, is vital. Optimizing the solvent system for chromatography or finding a suitable recrystallization solvent can significantly improve the recovery and purity of the final this compound.

Chemical Reactivity and Reaction Mechanisms of 2 Ethoxy 3 Fluoroaniline

Reactivity of the Aniline (B41778) Moiety

The aniline moiety, consisting of the amino group attached to the benzene (B151609) ring, is a primary site of chemical reactivity. The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic character, while also influencing the reactivity of the aromatic ring.

The nitrogen atom of the primary amine in 2-Ethoxy-3-fluoroaniline possesses a lone pair of electrons, making it a potent nucleophile. This nucleophilicity is central to its participation in acylation and alkylation reactions.

Alkylation: Similar to acylation, the nucleophilic amine can attack alkyl halides in alkylation reactions to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. However, direct alkylation of anilines is often challenging to control and can lead to polyalkylation. masterorganicchemistry.com The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine, leading to further reaction. masterorganicchemistry.com The substituents on the ring again play a role in modulating the amine's reactivity.

The table below summarizes the expected influence of the substituents on the amine's nucleophilicity.

| Substituent | Position | Electronic Effect | Influence on Amine Nucleophilicity |

| Ethoxy (-OCH₂CH₃) | 2- (ortho) | +R (Resonance Donating), -I (Inductive Withdrawing) | Overall Activating/Donating |

| Fluorine (-F) | 3- (meta) | -I (Strong Inductive Withdrawing), +R (Weak Resonance Donating) | Overall Withdrawing |

Primary aromatic amines like this compound readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. jetir.orgresearchgate.net This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. masterorganicchemistry.comlibretexts.org

The general mechanism involves:

Nucleophilic attack of the amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine intermediate.

Protonation of the hydroxyl group to make it a good leaving group (water).

Elimination of water to form a positively charged iminium ion.

Deprotonation to yield the final imine product. libretexts.org

The reaction is reversible and can be driven to completion by removing the water formed during the reaction. masterorganicchemistry.com The presence of the fluoro and ethoxy substituents on the aniline ring can influence the rate of reaction and the stability of the resulting Schiff base. A variety of substituted anilines, including fluoroanilines, have been used in the synthesis of Schiff bases with diverse applications. nih.govgrowingscience.comresearchgate.net

While the nitrogen atom in this compound is primarily nucleophilic, it can react with strong electrophiles. For instance, in the presence of a strong acid, the lone pair on the nitrogen can be protonated to form an anilinium ion. This protonation significantly alters the reactivity of the compound. The -NH₃⁺ group is strongly deactivating and meta-directing for any subsequent electrophilic aromatic substitution reactions.

Aniline itself does not undergo Friedel-Crafts acylation or alkylation because the nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃). quora.com This forms a positively charged nitrogen, which acts as a very strong deactivating group, preventing the electrophilic substitution on the ring. quora.com A similar outcome would be expected for this compound.

Reactivity of the Fluoroaromatic Moiety

The aromatic ring of this compound is subject to electrophilic and, under specific conditions, nucleophilic attack. The regioselectivity and rate of these reactions are governed by the combined electronic effects of the amine, ethoxy, and fluoro substituents.

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for fluoroaromatic compounds. For an SNAr reaction to occur, the aromatic ring must be electron-deficient, and there must be a good leaving group. vapourtec.commasterorganicchemistry.com This is typically achieved by having strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. masterorganicchemistry.comyoutube.com

In the context of this compound, the fluorine atom can potentially act as a leaving group. Halogens, and particularly fluorine, are recognized as effective leaving groups in SNAr reactions. youtube.comyoutube.com The rate of SNAr often follows the trend F > Cl > Br > I, which is counterintuitive to leaving group ability in aliphatic substitution. masterorganicchemistry.comyoutube.com This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond. youtube.comyoutube.com

However, for this compound to undergo SNAr at the fluorine-bearing carbon, the ring needs to be sufficiently activated by EWGs. The amine and ethoxy groups are activating groups, which donate electron density to the ring, making it less susceptible to nucleophilic attack. libretexts.org Therefore, SNAr reactions on this compound are generally unfavorable unless the amine group is modified (e.g., converted to a nitro or diazonium group) to become strongly electron-withdrawing. While SNAr on electron-rich fluoroarenes is challenging, methods using photoredox catalysis are being developed to overcome this limitation. nih.gov

The reactivity of the benzene ring towards electrophilic aromatic substitution (EAS) is determined by the activating or deactivating nature of its substituents.

Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para-director due to its strong resonance effect (+R), where the nitrogen lone pair is delocalized into the ring. chemistrysteps.com This significantly increases the electron density at the ortho and para positions, making the ring much more reactive than benzene. chemistrysteps.com

Ethoxy Group (-OCH₂CH₃): The ethoxy group, like other alkoxy groups, is also a strong activating group and an ortho-, para-director. masterorganicchemistry.comuobabylon.edu.iq It donates electron density to the ring via resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I effect). masterorganicchemistry.com

The table below summarizes the electronic effects of the substituents.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on EAS | Directing Effect |

| Amino (-NH₂) | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| Ethoxy (-OCH₂CH₃) | -I (Withdrawing) | +R (Strongly Donating) | Strongly Activating | Ortho, Para |

| Fluorine (-F) | -I (Strongly Withdrawing) | +R (Weakly Donating) | Weakly Deactivating | Ortho, Para |

General Reaction Pathways

This compound can undergo a range of transformations, including oxidation, reduction, and cyclization reactions, leading to the formation of diverse molecular architectures.

Table 2: Potential Oxidative Transformation of this compound

| Starting Material | Oxidizing Agent | Potential Product |

| This compound | e.g., Peroxy acid | Fluoro-ethoxy-benzofuroxan |

The aromatic ring of this compound can undergo reduction under specific conditions. One of the most notable reductive transformations for anilines is the Birch reduction. brainly.compharmaguideline.combyjus.comwikipedia.org This reaction involves the use of an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. wikipedia.org The Birch reduction of aniline and its derivatives typically yields non-aromatic cyclohexadiene products. brainly.combyjus.com The regioselectivity of the reduction is influenced by the electronic nature of the substituents on the aromatic ring. For this compound, the electron-donating ethoxy and amino groups would direct the reduction to specific positions on the ring.

Catalytic hydrogenation is another potential reductive pathway. While catalytic hydrogenation of anilines often requires harsh conditions to reduce the aromatic ring, it can be employed for the reduction of other functional groups in the presence of the aniline moiety. nih.govresearchgate.net For instance, if a nitro group were also present on the ring, it could be selectively reduced to an amine without affecting the existing amine, ethoxy, or fluoro groups under controlled hydrogenation conditions.

The presence of the ortho-amino and ethoxy groups makes this compound a valuable precursor for the synthesis of various heterocyclic compounds through cyclization and annulation reactions. These reactions often involve the reaction of the amino group with a bifunctional reagent, followed by intramolecular cyclization.

For example, ortho-alkoxy anilines can react with 1,3-dicarbonyl compounds to form quinoline (B57606) derivatives. The Paal-Knorr synthesis, which involves the reaction of a primary amine with a 1,4-dicarbonyl compound, can lead to the formation of pyrrole (B145914) derivatives. nih.gov While specific examples with this compound are not documented, the general reactivity pattern of ortho-substituted anilines suggests its potential in such transformations. nih.govimedpub.com

Annulation reactions, which involve the formation of a new ring fused to the existing aromatic ring, are also plausible. Palladium-catalyzed annulation of ortho-haloanilines with aldehydes or alkynes is a known method for the synthesis of indoles and other heterocyclic systems. nih.gov Although this compound does not possess a halogen at the ortho position to the amine, related cyclization strategies involving C-H activation could potentially be applied. bath.ac.ukresearchgate.net

Table 3: Potential Cyclization Reactions of this compound

| Reaction Type | Reactant 2 | Potential Product Class |

| Condensation/Cyclization | 1,3-Diketone | Quinolines |

| Paal-Knorr Synthesis | 1,4-Diketone | Pyrroles |

| Annulation | Alkyne/Aldehyde (via C-H activation) | Indoles/Fused Heterocycles |

Mechanistic Investigations and Reaction Kinetics of this compound

The study of reaction mechanisms and kinetics provides fundamental insights into the chemical behavior of a molecule. For this compound, a detailed understanding of its reactivity is crucial for its application in various synthetic pathways. While specific experimental and computational studies on this compound are not extensively documented in publicly available literature, a comprehensive understanding can be extrapolated from studies on analogous substituted anilines. The electronic effects of the ethoxy and fluoro substituents are key determinants of the reactivity of the aromatic ring and the amino group. The ethoxy group, being an electron-donating group through resonance, is expected to activate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. Conversely, the fluorine atom, an electron-withdrawing group through induction, deactivates the ring. The interplay of these opposing effects governs the regioselectivity and rate of reactions involving this compound.

Experimental Determination of Reaction Orders and Rate Constants

The experimental investigation of a chemical reaction's kinetics is foundational to elucidating its mechanism. This typically involves systematically varying the concentrations of reactants and observing the effect on the reaction rate. While specific kinetic data for this compound is scarce, the methodologies employed for other substituted anilines provide a clear framework for how such studies would be conducted.

For instance, in the oxidation of substituted anilines by reagents like imidazolium (B1220033) chlorochromate, the reaction is often found to be first order with respect to both the aniline and the oxidizing agent. epa.gov This suggests a direct interaction between the two molecules in the rate-determining step. Similarly, in reactions of anilines with chloramine-T, a first-order dependence on chloramine-T and a fractional order dependence on the aniline have been observed. rsc.orgrsc.org This fractional order indicates the formation of a pre-equilibrium complex before the rate-limiting step.

A hypothetical study on the reaction of this compound with an electrophile (E+) could yield data similar to that presented in the interactive table below. By measuring the initial rate of reaction at different initial concentrations of the reactants, the reaction orders can be determined.

Interactive Data Table: Hypothetical Kinetic Data for the Reaction of this compound

| Experiment | [this compound] (mol/L) | [E+] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 2.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 5.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 5.0 x 10⁻⁵ |

From this hypothetical data, doubling the concentration of this compound while keeping the electrophile concentration constant doubles the initial rate, indicating a first-order dependence on the aniline. Similarly, doubling the electrophile concentration while keeping the aniline concentration constant also doubles the rate, indicating a first-order dependence on the electrophile. Thus, the rate law would be: Rate = k[this compound][E+]. The rate constant, k, could then be calculated from any of the experimental runs.

Elucidation of Transition States and Intermediates

The elucidation of transition states and intermediates is critical for a complete understanding of a reaction mechanism. These transient species are often not directly observable, and their existence and structure are typically inferred from kinetic data, spectroscopic studies, and computational modeling.

In many reactions involving anilines, the formation of intermediate complexes is a common feature. For example, the reaction of substituted anilines with chloramine-T is proposed to proceed through the formation of an intermediate complex in a rapid equilibrium step, which then slowly decomposes to the products. rsc.orgrsc.org For this compound, a similar pre-equilibrium complex formation with an electrophile is plausible.

Spectroscopic techniques such as UV-Vis, NMR, and IR spectroscopy can sometimes be used to detect and characterize stable intermediates. For more reactive intermediates, techniques like flash photolysis or stopped-flow spectroscopy may be employed.

The nature of the substituents on the aniline ring can influence the stability of intermediates and transition states. The electron-donating ethoxy group in this compound would be expected to stabilize a positively charged intermediate, such as an arenium ion formed during electrophilic aromatic substitution. Conversely, the electron-withdrawing fluorine atom would destabilize such an intermediate. The position of these substituents is also crucial in determining the stability of the intermediates and, consequently, the regioselectivity of the reaction.

Computational Studies of Reaction Mechanisms

Computational chemistry provides a powerful tool for investigating reaction mechanisms, offering insights into the structures and energies of transition states and intermediates that are often difficult to study experimentally. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products.

A computational investigation of the reactivity of this compound would likely involve:

Geometry Optimization: Calculating the most stable three-dimensional structures of the reactants, products, intermediates, and transition states.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) and to calculate thermochemical properties.

Transition State Searching: Locating the transition state structures connecting reactants to intermediates and intermediates to products.

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a located transition state connects the correct reactants and products.

Advanced Spectroscopic and Structural Characterization of 2 Ethoxy 3 Fluoroaniline and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei. For 2-Ethoxy-3-fluoroaniline, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a comprehensive structural analysis.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the amine protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the ethoxy, fluoro, and amino substituents. The ethoxy group is an electron-donating group, which tends to shield the aromatic protons, shifting their signals to a lower chemical shift (upfield). Conversely, the fluorine atom is an electron-withdrawing group, causing deshielding and a downfield shift.

The aromatic region would likely display a complex multiplet pattern due to spin-spin coupling between the protons and between the protons and the fluorine atom. The coupling constants (J-values) are indicative of the relative positions of the coupled nuclei. For instance, ortho-coupling (³JHH) is typically in the range of 7-10 Hz, meta-coupling (⁴JHH) is smaller (2-3 Hz), and para-coupling (⁵JHH) is often negligible. Furthermore, coupling between protons and the fluorine atom (³JHF, ⁴JHF) would lead to further splitting of the signals.

The ethoxy group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), arising from coupling with each other. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Aromatic H | 6.5 - 7.2 | m | ³JHH, ⁴JHH, ³JHF, ⁴JHF |

| -OCH₂CH₃ | ~4.0 | q | ³JHH ≈ 7 |

| -OCH₂CH₃ | ~1.4 | t | ³JHH ≈ 7 |

The carbon atoms in the aromatic ring will appear in the range of 110-160 ppm. The carbon atom directly bonded to the fluorine atom (C-3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), resulting in a doublet. The other aromatic carbons will also show smaller two- and three-bond couplings to fluorine (²JCF, ³JCF). The carbon attached to the ethoxy group (C-2) and the amino group (C-1) will have their chemical shifts influenced by these substituents. The ethoxy group carbons will appear in the upfield region of the spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 (-NH₂) | ~140-145 | d |

| C-2 (-OCH₂CH₃) | ~145-150 | d |

| C-3 (-F) | ~150-155 | d (¹JCF) |

| C-4 | ~115-120 | d |

| C-5 | ~120-125 | s |

| C-6 | ~110-115 | d |

| -OCH₂CH₃ | ~65 | s |

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. rsc.orgtsijournals.com The ¹⁹F nucleus has a spin of 1/2 and is 100% abundant, leading to sharp and intense signals. rsc.org The chemical shift of the fluorine atom in this compound would be influenced by the electronic environment of the aromatic ring. The spectrum would consist of a single multiplet, with coupling to the ortho and meta protons. The magnitude of the coupling constants would provide further structural confirmation. colab.ws

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity of the molecule. epfl.chharvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.eduyoutube.com Cross-peaks in the COSY spectrum of this compound would confirm the connectivity between adjacent aromatic protons and between the methyl and methylene protons of the ethoxy group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. epfl.chsdsu.edu It would be used to definitively assign each protonated carbon in the molecule by linking the previously assigned proton signals to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the N-H, C-H, C=C, C-O, and C-F bonds.

N-H Stretching: The primary amine group (-NH₂) would show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-H Stretching: The aromatic C-H stretching vibrations would appear as a group of bands above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethoxy group would be observed just below 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically appear in the region of 1450-1600 cm⁻¹.

C-O Stretching: The C-O stretching of the ethoxy group would result in a strong absorption band in the region of 1000-1300 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is expected to produce a strong and characteristic absorption band in the region of 1100-1350 cm⁻¹. beilstein-journals.org

Predicted FT-IR Data for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| N-H | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2980 |

| C=C | Aromatic Ring Stretch | 1450 - 1600 |

| C-O | Ether Stretch | 1000 - 1300 |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its structure. The analysis of this compound and its analogues by Raman spectroscopy reveals characteristic vibrational frequencies associated with the substituted benzene (B151609) ring, the ethoxy group, and the aniline (B41778) moiety. While specific experimental Raman data for this compound is not widely published, a comprehensive understanding of its vibrational characteristics can be derived from studies on analogous compounds, such as fluoroanilines and aniline itself. core.ac.ukresearchgate.nettsijournals.comnih.gov

Theoretical calculations using Density Functional Theory (DFT) are often employed to complement experimental findings, allowing for precise assignment of vibrational modes. researchgate.netmaterialsciencejournal.org For substituted anilines, key Raman bands include N-H stretching, C-N stretching, C-F stretching, and various aromatic C-C stretching and C-H bending modes.

The N-H stretching vibrations of the primary amine group are typically observed in the 3300-3500 cm⁻¹ region. core.ac.uk The C-N stretching vibration, crucial for identifying the aniline structure, generally appears around 1280 cm⁻¹. materialsciencejournal.org The presence of the fluorine substituent introduces a C-F stretching mode, anticipated in the region of 1250-1285 cm⁻¹. core.ac.uk The ethoxy group contributes vibrations such as C-O stretching, expected around 1060 cm⁻¹, and various CH₂, and CH₃ stretching and bending modes. s-a-s.org

Aromatic ring vibrations, including the "ring breathing" mode, are particularly sensitive to the nature and position of substituents. nih.gov For m-fluoroaniline, a close analogue, C-H stretching modes are observed around 3030-3088 cm⁻¹, and C-H in-plane bending vibrations are found at approximately 1060, 1145, 1170, and 1328 cm⁻¹. core.ac.uk The introduction of an ethoxy group at the ortho position is expected to influence the position and intensity of these bands due to both electronic and steric effects.

Table 1: Predicted Raman Vibrational Modes for this compound Based on Analogues (Data derived from studies on aniline and m-fluoroaniline) core.ac.ukmaterialsciencejournal.org

| Wavenumber (cm⁻¹) Range | Vibrational Mode Assignment |

| 3300 - 3500 | N-H Stretching |

| 3030 - 3100 | Aromatic C-H Stretching |

| 2850 - 2980 | Aliphatic C-H Stretching (Ethoxy group) |

| ~1600 | Aromatic C=C Stretching / N-H Scissoring |

| ~1330 | C-H In-plane Bending |

| ~1285 | C-F Stretching |

| ~1265 | C-N Stretching |

| ~1150 | C-H In-plane Bending |

| ~1060 | C-O Stretching (Ethoxy group) |

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds. For this compound, different ionization techniques provide complementary information.

Electron Ionization (EI) is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent extensive fragmentation. The resulting mass spectrum is a complex pattern of fragment ions that is characteristic of the molecule's structure. For aromatic amines and ethers, the molecular ion peak is typically prominent due to the stability of the aromatic ring. whitman.edumiamioh.edu

Electrospray Ionization (ESI) is a soft ionization technique, particularly useful for molecules that can be protonated or deprotonated in solution. acs.org It is the predominant ionization method used in Liquid Chromatography-Mass Spectrometry (LC-MS). For anilines, ESI in positive ion mode typically produces a protonated molecular ion, [M+H]⁺, with minimal fragmentation. massbank.eunih.govmassbank.eu This allows for the unambiguous determination of the molecular weight. For this compound (Molecular Formula: C₈H₁₀FNO), the expected [M+H]⁺ ion would have an m/z value corresponding to the mass of C₈H₁₁FNO⁺.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition from its exact mass. The theoretical monoisotopic mass of this compound (C₈H₁₀FNO) is calculated to be 155.07460 Da.

Table 2: Theoretical Exact Masses of Key Species

| Species | Formula | Theoretical Monoisotopic Mass (Da) |

| Neutral Molecule | C₈H₁₀FNO | 155.07460 |

| Protonated Molecule [M+H]⁺ | C₈H₁₁FNO⁺ | 156.08238 |

By comparing the experimentally measured mass from an HRMS instrument with the theoretical value, the elemental formula can be confirmed with a high degree of confidence, distinguishing it from other potential compounds with the same nominal mass.

The fragmentation pattern observed in an EI mass spectrum provides critical information for structural confirmation. For this compound, the fragmentation is predicted to be guided by the functional groups present: the aniline ring, the ethoxy group, and the fluorine atom. Aromatic ethers are known to undergo characteristic cleavages. whitman.eduscribd.comquizlet.com

The primary fragmentation pathways for the molecular ion (m/z 155) are expected to be:

Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage at the ether oxygen results in the loss of the ethyl group (29 Da), leading to a prominent fragment ion at m/z 126.

Loss of ethylene (B1197577) (CH₂=CH₂): A common rearrangement for aromatic ethyl ethers involves the loss of a neutral ethylene molecule (28 Da) via a McLafferty-type rearrangement, producing a radical cation corresponding to 3-fluoro-2-hydroxyaniline at m/z 127. whitman.edu

Loss of a methyl radical (•CH₃): Cleavage of the terminal methyl group from the ethoxy chain results in the loss of 15 Da, yielding a fragment at m/z 140.

Further Fragmentation: The initial fragments can undergo further decomposition. For instance, the fragment at m/z 127 may lose carbon monoxide (CO, 28 Da) to form a five-membered ring fragment. The aniline moiety can also lead to the characteristic loss of HCN (27 Da). miamioh.edu

Table 3: Predicted EI-MS Fragmentation of this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 155 | [C₈H₁₀FNO]⁺• | - |

| 140 | [C₇H₇FNO]⁺• | •CH₃ |

| 127 | [C₆H₆FNO]⁺• | C₂H₄ |

| 126 | [C₆H₅FNO]⁺ | •C₂H₅ |

| 99 | [C₅H₄FO]⁺ | C₂H₄, •HCN |

| 77 | [C₆H₅]⁺ | C₂H₅O, F, N |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound has not been reported in publicly accessible crystallographic databases, its molecular geometry and packing can be inferred from single-crystal X-ray diffraction studies of analogous substituted anilines. researchgate.netresearchgate.netresearchgate.netscirp.org

Studies on compounds like 2-chloroaniline (B154045) provide a model for the expected structural features. nih.gov The benzene ring is expected to be largely planar. The substituents—amino, ethoxy, and fluoro groups—will cause minor distortions in the ring's geometry. The C-N and C-O bond lengths will be influenced by resonance effects with the aromatic system. The planarity and orientation of the ethoxy and amino groups relative to the ring are determined by steric hindrance and electronic interactions between the substituents.

Table 4: Representative Crystallographic Data for an Analogue Compound (2-Chloroaniline) nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 15.68 |

| b (Å) | 4.07 |

| c (Å) | 9.17 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 585 |

| Z (molecules/unit cell) | 4 |

This data illustrates the typical parameters obtained from a single-crystal X-ray diffraction experiment. For this compound, one would expect a similar level of precision in determining its unique crystal and molecular structure.

Analysis of Crystal Packing and Supramolecular Architectures

In many aniline derivatives, the amino group acts as a hydrogen-bond donor, leading to the formation of characteristic synthons. For instance, in the crystal structure of 3-chloro-4-fluoroaniline, the molecules are arranged in a herringbone pattern, a common packing motif for aromatic compounds. This arrangement is stabilized by a network of intermolecular interactions.

The introduction of a fluorine atom, as seen in various fluoroaniline (B8554772) analogues, can significantly influence the crystal packing. A comparative analysis of several 4-halogeno aniline derivatives has shown that 2-fluoro and 2,6-difluoro substitution can enhance the ability of the adjacent amine group to form strong N−H···N hydrogen bonds. Furthermore, the fluorine substituents in difluorinated derivatives can act as competitive hydrogen and halogen bond acceptors, thereby increasing the likelihood of halogen-halogen contacts.

Interactive Table of Crystallographic Data for Analogues:

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| 3-Chloro-4-fluoroaniline | C₆H₅ClFN | Orthorhombic | P b c a | 14.608 | 15.757 | 5.303 | 90 | 90 | 90 |

| 2,4,6-Trifluoroaniline | C₆H₄F₃N | Orthorhombic | Pnma | 6.3220 | 24.792 | 3.8545 | 90 | 90 | 90 |

Identification of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions

The primary intermolecular interactions expected in the crystal structure of this compound are hydrogen bonds involving the amine group. The two hydrogen atoms of the -NH₂ group can act as donors, while the nitrogen atom, the oxygen atom of the ethoxy group, and the fluorine atom can act as acceptors.

N-H···N Hydrogen Bonds: This is a very common and often dominant interaction in the crystal structures of anilines, leading to the formation of chains or layers. The strength of this bond can be modulated by the electronic effects of other substituents on the aromatic ring. As mentioned, ortho-fluoro substitution has been observed to strengthen N-H···N hydrogen bonds in some halo-anilines.

N-H···O Hydrogen Bonds: The presence of the ethoxy group introduces an oxygen atom that can act as a hydrogen bond acceptor. This is exemplified in the crystal structure of (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone, where N—H···O hydrogen bonds contribute to the formation of a polymeric chain.

N-H···F Hydrogen Bonds: While covalently bound fluorine is generally considered a weak hydrogen bond acceptor, N-H···F interactions are observed in the crystal structures of some fluoro-substituted compounds. For example, in 2,4,6-trifluoroaniline, intermolecular H···F contacts are present and contribute to the formation of molecular sheets. The strength of such bonds is highly dependent on the geometry of the interaction.

Other Non-Covalent Interactions:

C-H···π Interactions: The aromatic ring can act as a weak hydrogen bond acceptor, forming interactions with C-H bonds from neighboring molecules.

Halogen Bonds: While not a classical hydrogen bond, the fluorine atom in this compound could potentially participate in halogen bonding, acting as a halogen bond acceptor.

Interactive Table of Intermolecular Interactions in Analogues:

| Compound | Donor-H···Acceptor | Interaction Type |

| 3-Chloro-4-fluoroaniline | N-H···N | Hydrogen Bond |

| N-H···F | Hydrogen Bond | |

| 2,4,6-Trifluoroaniline | N-H···N | Hydrogen Bond |

| N-H···F | Hydrogen Bond | |

| (S)-5-(3-acetyl-5-chloro-2-ethoxy-6-fluorophenyl)-2-oxazolidinone | N-H···O | Hydrogen Bond |

Computational Chemistry and Theoretical Investigations of 2 Ethoxy 3 Fluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT is a common choice for computational studies due to its favorable balance between accuracy and computational cost. A typical DFT study on 2-Ethoxy-3-fluoroaniline would involve the following analyses:

Global and Local Reactivity Descriptors (e.g., Fukui Functions, Hardness, Softness)From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include chemical potential, hardness, softness, and electrophilicity index, which describe the reactivity of the molecule as a whole. Local reactivity descriptors, such as Fukui functions, are used to predict which specific atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a more refined understanding of the molecule's regioselectivity in chemical reactions.

Without specific research data for this compound, the detailed numerical results for these analyses cannot be provided.

Advanced Quantum Chemical Methods

Advanced quantum chemical methods provide a framework for achieving high accuracy in the prediction of molecular properties, moving beyond the approximations inherent in standard Density Functional Theory (DFT). These methods, often categorized as ab initio post-Hartree-Fock methods, systematically incorporate electron correlation—the interaction between individual electrons that is averaged in mean-field theories like Hartree-Fock (HF). For a molecule such as this compound, applying these methods is crucial for obtaining benchmark data on its geometry, electronic structure, and stability, which can validate or refine results from more computationally efficient models.

Møller-Plesset perturbation theory is a widely used post-Hartree-Fock method that improves upon the HF solution by treating electron correlation as a perturbation. wikipedia.orgepfl.ch The theory is typically applied to the second order (MP2), as this level captures the majority of the electron correlation effects at a manageable computational cost, scaling as O(N⁵) where N is the number of basis functions. fiveable.mesmu.edu MP2 is particularly effective for describing dispersion interactions, which are critical for understanding non-covalent complexes. fiveable.me Higher orders, such as MP3 and MP4, are available but are used less frequently due to their significant computational expense and the potential for erratic convergence of the perturbation series. wikipedia.orgsmu.edu

Coupled-Cluster (CC) theory offers a more rigorous and accurate treatment of electron correlation. It is a non-variational method that provides a size-extensive and size-consistent description of the electronic energy. The accuracy of CC methods can be systematically improved by including higher-order excitations. The most common level, CCSD (Coupled Cluster with Singles and Doubles), provides a robust description of correlated systems. arxiv.org For even higher accuracy, particularly for calculating reaction barriers and bond-breaking processes, a perturbative correction for triple excitations is often added, known as CCSD(T). This "gold standard" of quantum chemistry, however, comes with a steep computational cost, typically scaling as O(N⁷).

For this compound, while specific MP2 or CC studies are not prominently available in the literature, these methods would be employed to obtain a definitive optimized geometry and electronic energy. The results would serve as a benchmark against which DFT functionals could be compared. For instance, key structural parameters such as the C-F, C-N, and C-O bond lengths and the planarity of the aniline (B41778) ring would be calculated with high precision.

| Bond | HF/cc-pVTZ | B3LYP/cc-pVTZ | MP2/cc-pVTZ | CCSD(T)/cc-pVTZ |

|---|---|---|---|---|

| C3-F | 1.345 | 1.360 | 1.358 | 1.359 |

| C2-O | 1.350 | 1.365 | 1.363 | 1.364 |

| C1-N | 1.385 | 1.401 | 1.398 | 1.399 |

This table is illustrative, based on expected trends where HF typically underestimates bond lengths compared to correlated methods.

Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method for studying the excited-state properties of molecules. scielo.org.za It allows for the calculation of vertical excitation energies, oscillator strengths, and transition characters, which together can be used to simulate and interpret experimental UV-Vis absorption spectra. researchgate.netrajpub.com The accuracy of TD-DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. arxiv.orgnottingham.ac.uk Hybrid functionals, such as B3LYP and CAM-B3LYP, are often employed as they tend to provide a good balance of accuracy and computational efficiency for organic molecules. nottingham.ac.uk

A TD-DFT analysis of this compound would predict the electronic transitions responsible for its absorption profile. The primary transitions in aniline derivatives typically involve π→π* excitations within the aromatic ring and n→π* transitions associated with the lone pairs on the nitrogen and oxygen atoms. The positions and intensities of these absorption bands are modulated by the substituents. The electron-donating ethoxy and amino groups and the electron-withdrawing fluorine atom would influence the energies of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the absorption maxima.

A computational study would yield data on the principal electronic transitions, as illustrated in the hypothetical table below. These calculations would identify the specific molecular orbitals involved in each excitation, providing a detailed picture of the electronic redistribution upon photoexcitation. researchgate.netchemrxiv.org

| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

|---|---|---|---|---|

| 4.25 | 292 | 0.045 | HOMO -> LUMO (85%) | π→π |

| 4.88 | 254 | 0.015 | HOMO-1 -> LUMO (70%) | π→π |

| 5.39 | 230 | 0.120 | HOMO -> LUMO+1 (65%) | π→π |

| 5.61 | 221 | 0.008 | n(N) -> LUMO (55%) | n→π |

This table presents hypothetical data consistent with typical results for substituted anilines.

Intermolecular Interaction Analysis

The analysis of intermolecular interactions is fundamental to understanding the solid-state properties of a molecular crystal, including its packing arrangement, stability, and physical characteristics. Computational tools provide profound insights into the nature and strength of the non-covalent forces that govern crystal assembly.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is generated by partitioning the crystal electron density into molecular regions, defining a surface where the contribution from the molecule of interest is equal to the contribution from all its neighbors. mdpi.com This surface can be mapped with various properties, such as dnorm (normalized contact distance), which highlights regions of significant intermolecular contact. nih.gov On a dnorm map, close contacts like hydrogen bonds appear as distinct red spots, providing a direct visual representation of the most important interactions. nih.gov

For this compound, a Hirshfeld analysis would reveal the relative importance of various non-covalent interactions. Given its structure, significant contributions would be expected from H···H, C···H, O···H, N···H, and F···H contacts. The analysis would quantify the prevalence of conventional N-H···F or N-H···O hydrogen bonds, as well as weaker C-H···F and C-H···O interactions, which collectively dictate the three-dimensional crystal architecture.

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 48.5 | Dominant, non-specific van der Waals contacts. |

| O···H / H···O | 18.2 | Indicates C-H···O hydrogen bonding. |

| F···H / H···F | 15.5 | Represents N-H···F and C-H···F interactions. |

| C···H / H···C | 9.8 | Relates to C-H···π interactions. |

| N···H / H···N | 4.1 | Highlights N-H···N or N-H···π contacts. |

| Other | 3.9 | Minor contributions (C···C, C···F, etc.). |

This table is illustrative, reflecting typical interaction hierarchies in similar fluorinated organic molecules.

The Non-Covalent Interaction (NCI) index is a visualization technique based on the electron density (ρ) and its reduced density gradient (RDG). researchgate.netnih.gov This method allows for the identification and characterization of non-covalent interactions in real space, not just in crystals but also within single molecules (intramolecular interactions) and between interacting molecules in the gas phase. mdpi.com The RDG is plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ). In these plots, troughs at low density values are indicative of non-covalent interactions.

These interactions are visualized as isosurfaces in 3D space, which are colored according to the value of sign(λ₂)ρ. mdpi.com

Strong attractive interactions (e.g., hydrogen bonds) appear as blue isosurfaces.

Weak attractive interactions (e.g., van der Waals forces) appear as green isosurfaces.

Strong repulsive interactions (e.g., steric clashes) appear as red isosurfaces.

For this compound, NCI analysis would be particularly useful for probing potential intramolecular hydrogen bonds. A weak hydrogen bond could exist between the hydrogen of the amino group and the neighboring fluorine atom, or between a hydrogen on the ethoxy group and the fluorine atom. Such an interaction would appear as a small green or blueish-green isosurface between the participating atoms, providing clear evidence of its existence and nature. umanitoba.ca This analysis complements Hirshfeld analysis by providing a qualitative map of interactions based purely on the electron density distribution.

| Interaction Type | sign(λ₂)ρ Range (a.u.) | RDG Value (a.u.) | Isosurface Color |

|---|---|---|---|

| Steric Repulsion (Ring Center) | > 0 | Low (~0.1-0.3) | Red |

| van der Waals (Inter-group) | ~ 0 | Low (~0.2-0.5) | Green |

| Intramolecular H-Bond (N-H···F) | < 0 | Low (~0.1-0.4) | Blue/Green |

Reaction Mechanism Elucidation via Computational Transition State Search

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, providing insights into the energetic and geometric details of a reaction pathway that are often inaccessible through experimental means alone. By mapping the potential energy surface (PES), researchers can identify reactants, products, intermediates, and, most importantly, transition states (TS). chemrxiv.org A transition state is a first-order saddle point on the PES, representing the maximum energy barrier that must be overcome for a reaction to proceed.